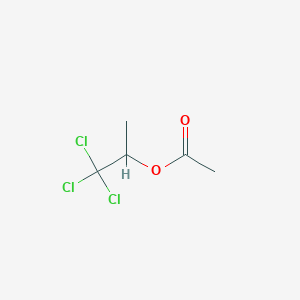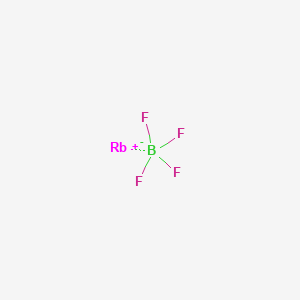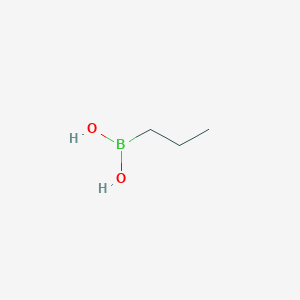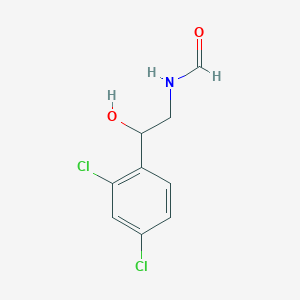
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-, also known as FDH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. FDH is a derivative of formamide, which is a colorless liquid with a faint odor that is commonly used as a solvent and a reagent in organic synthesis. FDH has a molecular formula of C9H8Cl2NO2 and a molecular weight of 233.08 g/mol.
作用機序
The mechanism of action of Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of acetylcholine. This binding is thought to be due to the hydroxyl group on the ethylene chain of Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-, which can form hydrogen bonds with the amino acid residues in the active site of the enzyme.
生化学的および生理学的効果
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the induction of apoptosis in cancer cells, and the potential to improve cognitive function and memory. Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
実験室実験の利点と制限
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has several advantages for use in lab experiments, including its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-, including the development of more efficient synthesis methods, the investigation of its potential use as an anti-tumor agent, and the exploration of its effects on cognitive function and memory. Additionally, further research is needed to fully understand the mechanism of action of Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- and its potential applications in various scientific fields.
合成法
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- is the Grignard reaction, which involves the reaction of 2,4-dichlorophenylmagnesium bromide with ethylene oxide in the presence of a catalyst such as copper iodide. The resulting intermediate is then treated with formamide to yield Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-.
科学的研究の応用
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been extensively studied for its potential applications in various scientific fields. In biochemistry, Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory. Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has also been studied for its potential use as an anti-tumor agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
特性
CAS番号 |
71162-52-2 |
|---|---|
製品名 |
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- |
分子式 |
C9H9Cl2NO2 |
分子量 |
234.08 g/mol |
IUPAC名 |
N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)3-6)9(14)4-12-5-13/h1-3,5,9,14H,4H2,(H,12,13) |
InChIキー |
JMXNGGCYKYSXGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNC=O)O |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



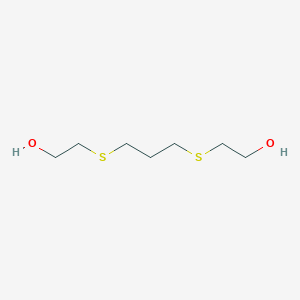
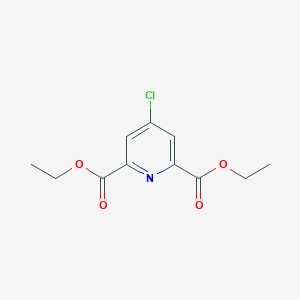
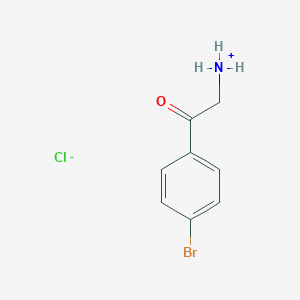
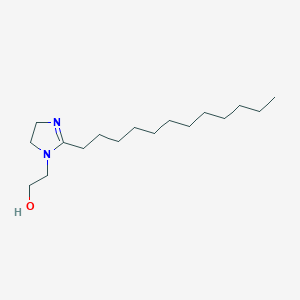
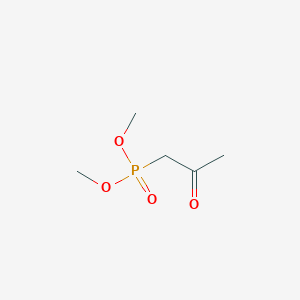
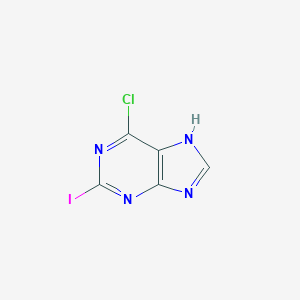
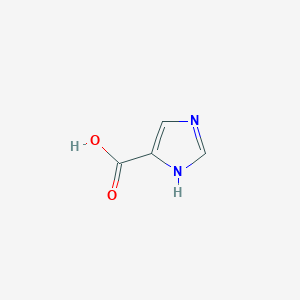
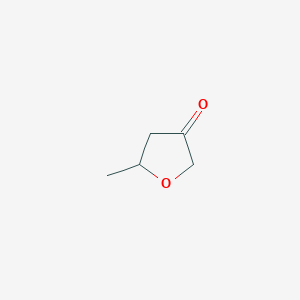
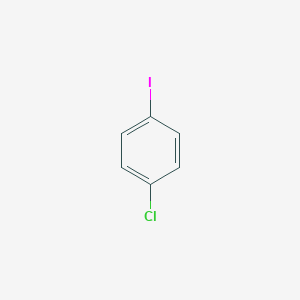
![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)
